molecular formula C17H16O B1249017 Daphnelantoxin B CAS No. 134273-12-4

Daphnelantoxin B

Cat. No.: B1249017
CAS No.: 134273-12-4
M. Wt: 236.31 g/mol
InChI Key: WSCWRSSILDQLBE-RIYZIHGNSA-N
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Description

Daphnelantoxin B (CAS: 134273-12-4), a bioactive compound structurally defined as (2E)-1,5-diphenyl-2-penten-1-one, is a diphenylamine derivative with demonstrated applications in biochemical research, particularly in pest control . It is commercially available in varying quantities (20 mg to 2 g) and requires storage at -20°C under dry, light-protected conditions . Studies highlight its role as a toxic active component against aphids (e.g., Myzus persicae), where it disrupts enzymatic pathways in both live aphids and isolated enzyme systems .

Properties

IUPAC Name

(E)-1,5-diphenylpent-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O/c18-17(16-12-5-2-6-13-16)14-8-7-11-15-9-3-1-4-10-15/h1-6,8-10,12-14H,7,11H2/b14-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSCWRSSILDQLBE-RIYZIHGNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC=CC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CC/C=C/C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions: Daphnelantoxin B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its bioactivity or to study its chemical properties .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Daphnelantoxin B belongs to the diphenylamine class, sharing a core aromatic framework with compounds like tofenamic acid (a non-steroidal anti-inflammatory drug) and thyroid hormones (thyroxine and triiodothyronine) . Key structural distinctions include:

  • Substituent Groups : Unlike thyroxine, this compound lacks iodine atoms and features an α,β-unsaturated ketone moiety, enhancing electrophilic reactivity.
Table 1: Structural and Functional Comparison
Compound Core Structure Key Functional Groups Biological Target
This compound Diphenyl-pentenone α,β-unsaturated ketone Aphid enzymes
Tofenamic Acid Diphenylamine Carboxylic acid Cyclooxygenase (COX)
Thyroxine (T4) Diphenyl ether Iodinated tyrosine residues Thyroid receptors

Efficacy in Pest Control vs. Commercial Insecticides

This compound exhibits unique pesticidal properties compared to conventional agents:

Mode of Action

  • Unlike organophosphorus compounds (e.g., malathion), which inhibit acetylcholinesterase, this compound targets aphid-specific enzymes, likely interfering with detoxification pathways or neuropeptide signaling .
  • Compared to acetamiprid (a neonicotinoid), which binds to nicotinic acetylcholine receptors, this compound’s non-neurotoxic mechanism may reduce cross-resistance risks .

Resistance Management

  • Aphids develop resistance to organophosphorus compounds due to overuse . This compound’s novel biochemical interactions offer a promising alternative, though long-term resistance data remain understudied .
Table 2: Efficacy Against Myzus persicae (Green Peach Aphid)
Compound LC50 (ppm) Resistance Risk Environmental Impact
This compound Not reported* Low (theoretical) Unknown
Acetamiprid 0.02–0.05 Moderate High (bee toxicity)
Malathion 5–10 High Moderate

Biological Activity

Daphnelantoxin B is a natural compound derived from the plant species Daphne and has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound belongs to a class of compounds known for their complex polyphenolic structures. Its specific molecular formula and structure contribute to its biological effects, which include anti-inflammatory, anti-cancer, and neuroprotective properties. The compound's interaction with cellular pathways underlies its pharmacological potential.

1. Anti-inflammatory Activity:
this compound exhibits significant anti-inflammatory properties by modulating key signaling pathways. It has been shown to inhibit the NF-κB signaling pathway, which plays a crucial role in regulating inflammatory responses. Studies indicate that this compound can reduce the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in various cellular models.

2. Neuroprotective Effects:
Research has demonstrated that this compound may protect neuronal cells from oxidative stress and apoptosis. In vitro studies have indicated that it can enhance cell viability in models of neurodegeneration by reducing reactive oxygen species (ROS) levels and promoting cell survival pathways.

3. Anticancer Properties:
this compound has shown promise as an anticancer agent through its ability to induce apoptosis in cancer cell lines. It appears to exert its effects by activating caspase pathways and disrupting mitochondrial function, leading to programmed cell death.

Data Tables

The following table summarizes key findings related to the biological activities of this compound:

Activity Mechanism Model/System Effect Observed
Anti-inflammatoryInhibition of NF-κB pathwayRat severe acute pancreatitis modelReduced pancreatic injury
NeuroprotectionReduction of oxidative stressNeuronal cell linesIncreased cell viability
AnticancerInduction of apoptosisVarious cancer cell linesDecreased cell proliferation

Case Study 1: Anti-inflammatory Effects

In a study involving a rat model of severe acute pancreatitis, this compound was administered at doses ranging from 4 mg/kg to 10 mg/kg. The results indicated a significant reduction in inflammatory markers and pancreatic injury compared to control groups. This study highlights the compound's potential for therapeutic applications in inflammatory diseases.

Case Study 2: Neuroprotective Effects

A separate investigation focused on the neuroprotective effects of this compound in a model of oxidative stress induced by hydrogen peroxide in neuronal cells. The treatment with this compound resulted in a marked decrease in ROS levels and an increase in cell viability, suggesting its potential utility in neurodegenerative conditions.

Case Study 3: Anticancer Activity

In vitro assays conducted on various cancer cell lines demonstrated that this compound effectively induced apoptosis through mitochondrial dysfunction and caspase activation. The compound exhibited IC50 values indicating potent anticancer activity, making it a candidate for further development as an anti-cancer therapy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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